molecular formula C20H24N2O3 B13369841 N-(3-amino-3-oxopropyl)-N-benzyl-3-isopropoxybenzamide

N-(3-amino-3-oxopropyl)-N-benzyl-3-isopropoxybenzamide

Cat. No.: B13369841
M. Wt: 340.4 g/mol
InChI Key: KGDSYFRODODUIZ-UHFFFAOYSA-N
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Description

N-(3-amino-3-oxopropyl)-N-benzyl-3-isopropoxybenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a benzyl group, and an isopropoxybenzamide moiety. Its molecular formula is C19H22N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-3-oxopropyl)-N-benzyl-3-isopropoxybenzamide typically involves multiple steps. One common method starts with the preparation of 3-isopropoxybenzoic acid, which is then converted into its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-benzyl-3-aminopropanamide in the presence of a base such as triethylamine to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-3-oxopropyl)-N-benzyl-3-isopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

N-(3-amino-3-oxopropyl)-N-benzyl-3-isopropoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-amino-3-oxopropyl)-N-benzyl-3-isopropoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-amino-3-oxopropyl)-N-benzyl-4-isopropylbenzamide
  • N-(3-amino-3-oxopropyl)-N-benzyl-2-propoxybenzamide

Uniqueness

N-(3-amino-3-oxopropyl)-N-benzyl-3-isopropoxybenzamide stands out due to its unique isopropoxybenzamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

N-(3-amino-3-oxopropyl)-N-benzyl-3-propan-2-yloxybenzamide

InChI

InChI=1S/C20H24N2O3/c1-15(2)25-18-10-6-9-17(13-18)20(24)22(12-11-19(21)23)14-16-7-4-3-5-8-16/h3-10,13,15H,11-12,14H2,1-2H3,(H2,21,23)

InChI Key

KGDSYFRODODUIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)N(CCC(=O)N)CC2=CC=CC=C2

Origin of Product

United States

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